molecular formula C6H4ClN3O3S B2610287 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid CAS No. 2460757-41-7

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid

Cat. No.: B2610287
CAS No.: 2460757-41-7
M. Wt: 233.63
InChI Key: KDQWDOGQKRGBIE-UHFFFAOYSA-N
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Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid: is a heterocyclic compound with a unique structure that includes a pyrrolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridazine derivative, chlorination and subsequent sulfonation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo-pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against specific diseases, making them valuable in the development of new medications .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials. Its unique properties make it suitable for applications in electronics and other high-tech industries .

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H,(H,8,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWDOGQKRGBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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